(3-Butoxy-2,4,6-trifluorophenyl)boronic acid
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Overview
Description
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid is a boronic acid derivative with a butoxy and trifluoromethyl groups on the phenyl ring. While the specific compound is not directly discussed in the provided papers, boronic acids, in general, are known for their versatility in organic synthesis and materials science. They are particularly useful as building blocks for constructing complex molecular architectures and engaging in various chemical reactions due to their ability to form reversible covalent bonds with diols and other Lewis bases .
Synthesis Analysis
The synthesis of boronic acids typically involves the reaction of organoboranes with halides or alkenes. For example, α-(Trifluoromethyl)ethenyl boronic acid is prepared from 2-bromotrifluoropropene with alkyl borate and magnesium in a one-pot reaction . Although the synthesis of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid is not explicitly described, similar synthetic strategies could be employed, possibly involving the reaction of a butoxy-substituted bromotrifluorobenzene with an appropriate boron reagent.
Molecular Structure Analysis
Boronic acids typically have a trigonal planar geometry around the boron atom, which allows them to form stable complexes with diols and amines. The presence of fluorine atoms on the phenyl ring can significantly influence the electronic properties of the boron center, making it more electrophilic and enhancing its ability to participate in Lewis acid catalysis . The ortho-substituent on the phenyl ring, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, can also play a crucial role in the reactivity of the compound by preventing coordination to the boron atom and thus accelerating reactions like amidation .
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. They can act as catalysts in aldol-type reactions, Michael reactions, allylation reactions, and Diels-Alder reactions . They are also involved in hydrometallation reactions, alkylations, and can catalyze tautomerizations . The presence of fluorine atoms can enhance the Lewis acidity of boronic acids, making them more reactive in these contexts. For instance, tris(pentafluorophenyl)borane, a related compound, is used in the hydrosilylative reduction of amides and can stabilize unusual coordination geometries of carbon .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. Fluorinated boronic acids, such as those discussed in the papers, tend to be more stable and have higher Lewis acidity due to the electron-withdrawing effect of the fluorine atoms . This increased acidity allows for their use in various catalytic and stoichiometric reactions in organic and organometallic chemistry. The stability of boronic acids also makes them suitable for use in aqueous environments and in the presence of air, which is advantageous for practical applications .
Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed. The research reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Use of BF2-based Fluorophores
- Summary of Application: BF2-based fluorophores, such as the well-known BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas .
- Results or Outcomes: These fluorophores exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra .
3. Anti-Markovnikov Hydromethylation of Alkenes
- Summary of Application: This research reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
4. Preparation of 3-BUTOXY-2,4,6-TRIFLUOROPHENYLBORONIC A&
Safety And Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, which involves the use of boronic acids like “(3-Butoxy-2,4,6-trifluorophenyl)boronic acid”, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that boronic acids will continue to play a crucial role in the development of new chemical reactions and the synthesis of complex organic molecules .
properties
IUPAC Name |
(3-butoxy-2,4,6-trifluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXDVYMTOUGRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584715 |
Source
|
Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |
CAS RN |
871126-23-7 |
Source
|
Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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